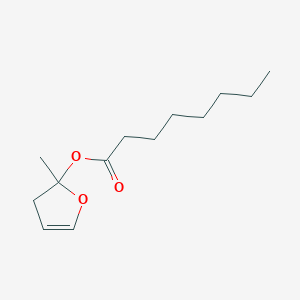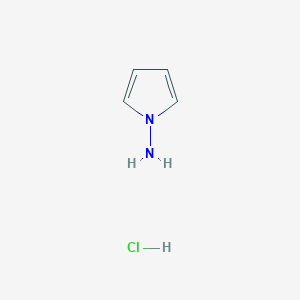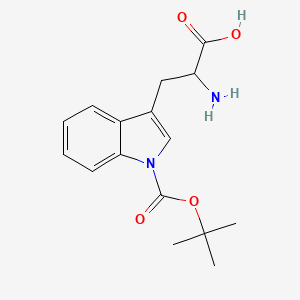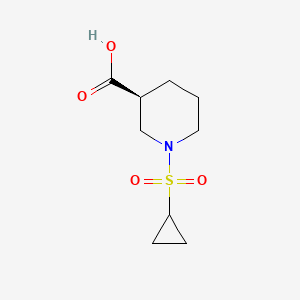
(2-methyl-3H-furan-2-yl) octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-méthyl-3H-furan-2-yl) octanoate est un composé organique appartenant à la famille des furannes. Les furannes sont des composés aromatiques hétérocycliques caractérisés par un cycle à cinq chaînons contenant un atome d'oxygène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2-méthyl-3H-furan-2-yl) octanoate implique généralement l'estérification du 2-méthylfuranne avec l'acide octanoïque. La réaction est catalysée par un catalyseur acide, tel que l'acide sulfurique, et est réalisée sous reflux pour assurer une conversion complète. Le mélange réactionnel est ensuite purifié par distillation ou chromatographie pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle de (2-méthyl-3H-furan-2-yl) octanoate suit des principes similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à écoulement continu pour maintenir des conditions de réaction constantes et améliorer le rendement. L'utilisation de techniques de purification avancées, telles que la chromatographie liquide haute performance (HPLC), garantit la production de composés de haute pureté adaptés à diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
(2-méthyl-3H-furan-2-yl) octanoate subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le cycle furanne peut être oxydé pour former des furanones ou d'autres dérivés oxygénés.
Réduction : La réduction du cycle furanne peut conduire à la formation de dérivés dihydrofurannes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : L'hydrogénation utilisant du palladium sur carbone (Pd/C) comme catalyseur est une méthode typique pour réduire le cycle furanne.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs tels que le brome (Br2) ou l'acide nitrique (HNO3) dans des conditions contrôlées.
Principaux produits formés
Oxydation : Furanones et autres dérivés oxygénés.
Réduction : Dérivés dihydrofurannes.
Substitution : Divers furannes substitués en fonction des réactifs utilisés.
Applications De Recherche Scientifique
(2-méthyl-3H-furan-2-yl) octanoate a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de parfums, d'arômes et d'autres produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action de (2-méthyl-3H-furan-2-yl) octanoate implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, conduisant à divers effets biochimiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Mécanisme D'action
The mechanism of action of (2-methyl-3H-furan-2-yl) octanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
2-méthylfuranne : Un dérivé de furanne plus simple avec des propriétés chimiques similaires.
Acide octanoïque : L'acide carboxylique utilisé dans la synthèse du (2-méthyl-3H-furan-2-yl) octanoate.
Acide furan-2-carboxylique : Un autre dérivé de furanne avec des groupes fonctionnels différents.
Unicité
(2-méthyl-3H-furan-2-yl) octanoate est unique en raison de sa combinaison spécifique d'un cycle furanne et d'un groupe ester octanoate. Cette combinaison confère des propriétés chimiques et physiques distinctes, ce qui la rend adaptée à diverses applications spécialisées en recherche et dans l'industrie.
Propriétés
Formule moléculaire |
C13H22O3 |
|---|---|
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
(2-methyl-3H-furan-2-yl) octanoate |
InChI |
InChI=1S/C13H22O3/c1-3-4-5-6-7-9-12(14)16-13(2)10-8-11-15-13/h8,11H,3-7,9-10H2,1-2H3 |
Clé InChI |
PIFNVICTDPTRRE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OC1(CC=CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12078248.png)


![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12078268.png)







![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)


